molecular formula C19H21BrN2O5S B6089838 ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate

ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate

Cat. No.: B6089838
M. Wt: 469.4 g/mol
InChI Key: GFGQXBPNTBKTAQ-UHFFFAOYSA-N
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Description

Ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-bromobenzenesulfonyl chloride, is prepared by reacting 4-bromobenzenesulfonic acid with thionyl chloride.

    Amidation: The sulfonyl chloride is then reacted with N-ethylglycine to form the corresponding sulfonamide.

    Esterification: The final step involves the esterification of the sulfonamide with ethyl 4-aminobenzoate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including polymers and advanced materials.

    Material Science: Its unique structure makes it suitable for the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl and bromophenyl groups are key functional groups that interact with the target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a similar sulfonyl and bromophenyl moiety but differs in the amino acid residue.

    4-[(4-Bromophenyl)sulfonyl]phenyl derivatives: These compounds share the sulfonyl and bromophenyl groups but have different substituents on the phenyl ring.

Uniqueness

Ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[2-[(4-bromophenyl)sulfonyl-ethylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O5S/c1-3-22(28(25,26)17-11-7-15(20)8-12-17)13-18(23)21-16-9-5-14(6-10-16)19(24)27-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGQXBPNTBKTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=C(C=C1)C(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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